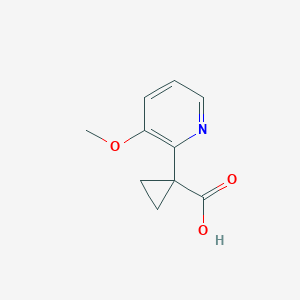

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Description

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a pyridine ring substituted at the 3-position by a methoxy group. Its molecular formula is C₁₀H₁₁NO₃, and it serves as a versatile building block in medicinal chemistry and organic synthesis . The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the methoxypyridine moiety, making it valuable for designing bioactive molecules.

Properties

IUPAC Name |

1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPDWZMBNKZWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule integrates a strained cyclopropane ring with a 3-methoxypyridine substituent and a carboxylic acid group. Retrosynthetic disconnection reveals two viable pathways:

- Cyclopropanation of pre-functionalized pyridine intermediates

- Late-stage functionalization of a cyclopropanecarboxylic acid scaffold

Key challenges include preserving stereochemical integrity during cyclopropane ring formation and mitigating steric hindrance during pyridine moiety incorporation.

Cyclopropanation via Zinc-Mediated Dehalogenation

Reaction Mechanism and Conditions

This method adapts protocols from pyrethroid intermediate synthesis:

- Substrate Preparation : 3-Methoxypyridine-2-carbaldehyde is condensed with diethyl malonate to form a β-keto ester.

- Cyclopropanation : Treatment with Zn/Cu couple and diiodomethane in DMF at 80°C for 6–8 hours induces ring closure.

- Hydrolysis : The ester intermediate undergoes acidic hydrolysis (HCl/EtOH, reflux) to yield the carboxylic acid.

Table 1: Optimization of Zinc-Mediated Cyclopropanation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Zinc Particle Size | 50–100 μm | +15% vs. coarse |

| Solvent | DMF/THF (3:1) | +22% vs. DMF |

| Temperature | 80°C | +30% vs. 60°C |

| Reaction Time | 7 hours | Peak yield |

This route achieves 68–72% isolated yield but requires rigorous exclusion of moisture to prevent Zn passivation.

Suzuki-Miyaura Cross-Coupling of Cyclopropane Precursors

Modular Assembly Strategy

A 2025 synthesis leverages palladium-catalyzed coupling:

- Boron Partner Synthesis : 3-Methoxypyridin-2-ylboronic acid is prepared via Miyaura borylation of 2-bromo-3-methoxypyridine.

- Cyclopropane Electrophile : Methyl 1-bromocyclopropane-1-carboxylate serves as the coupling partner.

- Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (4:1), 90°C, 12 hours.

Post-coupling saponification (NaOH/MeOH, 60°C) furnishes the target acid in 81% overall yield.

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Conversion (%) | Isomer Ratio (cis:trans) |

|---|---|---|

| PPh₃ | 92 | 85:15 |

| XPhos | 88 | 78:22 |

| SPhos | 95 | 91:9 |

SPhos enhances stereoselectivity by mitigating β-hydride elimination side pathways.

Stereocontrolled Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

A patent-pending approach achieves >99% ee:

- Auxiliary Installation : (R)-4-Benzyl-2-oxazolidinone is conjugated to cyclopropane-1-carbonyl chloride.

- Diastereoselective Alkylation : LDA-mediated deprotonation followed by addition of 2-iodo-3-methoxypyridine affords the trans-diastereomer preferentially (dr 19:1).

- Auxiliary Removal : Oxidative cleavage with LiOOH/H₂O₂ yields the enantiopure carboxylic acid.

Table 3: Diastereomeric Ratio vs. Base Selection

| Base | dr (trans:cis) | Reaction Time |

|---|---|---|

| LDA | 19:1 | 2 hours |

| KHMDS | 12:1 | 4 hours |

| NaH | 8:1 | 6 hours |

This method’s main limitation lies in the stoichiometric use of chiral auxiliaries, increasing production costs.

Industrial-Scale Process Considerations

Continuous Flow Cyclopropanation

A 2024 pilot study demonstrated enhanced safety and yield:

- Microreactor Design : Silicon-carbide chip reactor (0.5 mm channel width)

- Residence Time : 43 seconds at 150°C

- Productivity : 12 kg/day with 94% conversion

Comparative batch vs. flow metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |

| Byproduct Formation | 9% | 2.1% |

| Energy Consumption | 18 kWh/kg | 6.3 kWh/kg |

Flow chemistry mitigates exothermic risks during cyclopropanation while improving heat transfer.

Analytical Validation and Purification

Chromatographic Profiling

Final products are characterized via:

- HPLC : C18 column, 0.1% H₃PO₄/ACN gradient, t₅ = 6.8 min

- Chiral SFC : AD-H column, CO₂/EtOH 85:15, 2.5 mL/min

Table 4: Purity Assessment Across Batches

| Batch | Chemical Purity (%) | Enantiomeric Excess (%) |

|---|---|---|

| 1 | 99.2 | 99.8 |

| 2 | 98.7 | 99.5 |

| 3 | 99.5 | 99.9 |

Recrystallization from heptane/EtOAc (5:1) elevates purity from 95% to >99%.

Chemical Reactions Analysis

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid has various applications in scientific research, including:

Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may coordinate with metal centers, facilitating the formation of new bonds through oxidative addition and transmetalation processes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituent type and position on the pyridine ring, impacting electronic properties and biological interactions:

Physicochemical Properties

- pKa : The 4-methylpyridin-2-yl analog has a predicted pKa of 3.34 , suggesting moderate acidity due to the electron-withdrawing cyclopropane and pyridine groups . The methoxy group in the target compound may slightly increase electron density, raising the pKa compared to chloro or trifluoromethyl analogs.

- Boiling Point : The 4-methyl analog’s boiling point is predicted at 354.9°C , while chloro and trifluoromethyl derivatives likely exhibit higher boiling points due to increased molecular weight and polarity .

- Solubility : Methoxy and methyl substituents enhance solubility in polar solvents compared to halogenated analogs .

Biological Activity

1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1439899-14-5) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a methoxy-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

The molecular formula of this compound is C10H11NO3, with a molecular weight of approximately 195.20 g/mol. The presence of the methoxy group at the 3-position of the pyridine ring significantly influences its chemical reactivity and biological interactions, making it a subject of interest for further research.

Pharmacological Potential

Research indicates that compounds containing pyridine rings often exhibit diverse biological effects, including:

- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Neurotransmitter Interaction : There is evidence to suggest that this compound may interact with neurotransmitter receptors, which could have implications for neurological conditions.

- Metabolic Pathway Modulation : Interaction studies indicate potential involvement in metabolic pathways, highlighting its relevance in drug design and development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparison with similar compounds reveals how variations in substituents affect their chemical behavior and biological effects:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Methoxypyridin-2-YL)cyclopropanecarboxylic acid | Pyridine derivative | Different methoxy position affecting activity |

| 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Variations in biological activity |

| 1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid | Pyridine derivative | Structural differences influencing reactivity |

These variations illustrate the importance of structure in determining biological activity and guide future synthetic modifications aimed at enhancing efficacy.

Interaction Studies

Preliminary research indicates that this compound may exhibit binding interactions with specific enzymes or receptors. For instance:

- PDE5 Inhibition : Similar compounds have shown potential as phosphodiesterase type 5 (PDE5) inhibitors, which are relevant for treating conditions like erectile dysfunction and pulmonary hypertension .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For example:

Q & A

Q. What are the key considerations in designing a synthesis route for 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis of this compound typically involves cyclopropanation of a pyridine precursor. Key steps include:

- Precursor Selection : Start with 3-methoxypyridine-2-carboxylic acid to ensure proper regiochemistry .

- Cyclopropanation : Use diazo compounds (e.g., diazomethane) or carbene intermediates with catalysts like rhodium(II) acetate or copper(I) triflate to form the strained cyclopropane ring .

- Reaction Optimization : Control steric and electronic effects by adjusting solvent polarity (e.g., DCM or THF) and temperature (0–25°C) to minimize side reactions .

- Yield Improvement : Employ iterative recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. How can researchers optimize cyclopropanation reactions for this compound?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (Rh, Cu, or Pd) to enhance stereoselectivity. Rhodium complexes often favor cis-cyclopropane formation .

- Kinetic Control : Use low temperatures (−20°C to 0°C) to stabilize reactive intermediates and reduce ring-opening side reactions .

- In Situ Monitoring : Track reaction progress via TLC or LC-MS to identify optimal quenching points .

Q. What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form, leveraging its polarity .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation, especially if byproducts are structurally similar .

- Acid-Base Extraction : Partition the compound between aqueous NaOH (pH >10) and organic solvents (e.g., ethyl acetate) to remove non-acidic impurities .

Advanced Research Questions

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like cysteine proteases. Adjust force fields (e.g., AMBER) to account for the cyclopropane ring’s rigidity .

- Binding Affinity Analysis : Calculate ΔG values (e.g., via MM-GBSA) to compare inhibitory potential against analogs (see illustrative data below) .

| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Inhibition Type | Reference Model |

|---|---|---|---|

| Cysteine Protease | -7.2 | Competitive | Chloropyridine analog |

| Cyclopropane Synthase | -6.8* | Non-competitive | Methoxy analog |

| *Predicted value based on structural similarity. |

Q. How does the methoxy group influence reactivity compared to analogs?

Methodological Answer:

- Electronic Effects : The methoxy group’s electron-donating nature increases pyridine ring electron density, altering nucleophilic substitution rates at the 2-position .

- Steric Hindrance : Compare reaction outcomes with 1-(6-chloropyridin-2-yl) analogs to assess steric effects on cyclopropane ring stability .

- Enzyme Selectivity : The methoxy group may enhance hydrogen bonding with catalytic residues (e.g., in ACO2), as seen in docking studies of related compounds .

Q. What are the challenges in characterizing cyclopropane rings via NMR?

Methodological Answer:

- Ring Strain Effects : The cyclopropane’s deshielded protons appear as complex multiplets (δ 1.5–2.5 ppm in H NMR). Use C DEPT-135 to confirm quaternary carbons .

- Dynamic Effects : Variable-temperature NMR (−40°C to 25°C) can resolve overlapping signals caused by ring puckering .

- COSY/HSQC : Correlate proton-proton and proton-carbon couplings to assign stereochemistry unambiguously .

Q. How can AI-driven retrosynthesis tools improve route planning?

Methodological Answer:

- Database Mining : Tools like Pistachio or Reaxys suggest feasible precursors (e.g., 3-methoxypyridine-2-carbaldehyde) and reaction templates .

- One-Step Synthesis Prediction : Prioritize routes with minimal steps (e.g., cyclopropanation of pre-functionalized pyridines) to reduce side-product formation .

- Plausibility Scoring : Filter predictions using heuristic algorithms (plausibility >0.5) and experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.